molecular formula C10H14BrNOS2 B8072175 (R)-N-[(1E)-1-(4-bromothiophen-2-yl)ethylidene]-2-methylpropane-2-sulfinamide

(R)-N-[(1E)-1-(4-bromothiophen-2-yl)ethylidene]-2-methylpropane-2-sulfinamide

Cat. No.: B8072175
M. Wt: 308.3 g/mol
InChI Key: WTQPLQZJNABROQ-CUXKMMBLSA-N
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Description

“(R)-N-[(1E)-1-(4-Bromothiophen-2-yl)ethylidene]-2-methylpropane-2-sulfinamide” is a chiral sulfinamide derivative featuring a brominated thiophene moiety. Structurally, it comprises a tert-butylsulfinamide group (R-configuration) linked via an imine bond to a 4-bromothiophen-2-yl substituent (Figure 1). This compound belongs to the class of Ellman’s sulfinamides, which are widely employed as chiral auxiliaries in asymmetric synthesis due to their ability to induce high enantioselectivity in reactions such as nucleophilic additions to imines .

Properties

IUPAC Name

(NE,R)-N-[1-(4-bromothiophen-2-yl)ethylidene]-2-methylpropane-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNOS2/c1-7(9-5-8(11)6-14-9)12-15(13)10(2,3)4/h5-6H,1-4H3/b12-7+/t15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQPLQZJNABROQ-CUXKMMBLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NS(=O)C(C)(C)C)C1=CC(=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\[S@](=O)C(C)(C)C)/C1=CC(=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-N-[(1E)-1-(4-bromothiophen-2-yl)ethylidene]-2-methylpropane-2-sulfinamide, also known as (R,E)-N-(1-(4-bromothiophen-2-yl)ethylidene)-2-methylpropane-2-sulfinamide, is a sulfinamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C10H14BrNOS2
  • Molecular Weight : 308.26 g/mol
  • CAS Number : 1310877-37-2
  • Density : 1.48 g/cm³ (predicted)
  • Boiling Point : 397.6 °C (predicted)
  • pKa : 0.26 (predicted) .

Mechanisms of Biological Activity

Sulfinamides, including (R)-N-[(1E)-1-(4-bromothiophen-2-yl)ethylidene]-2-methylpropane-2-sulfinamide, are known to interact with various biological targets. The following mechanisms have been observed:

  • Sulfation and Detoxification : Sulfinamides are involved in the sulfation processes mediated by sulfotransferases (STs), which play a crucial role in drug metabolism and detoxification pathways .
  • Chiral Auxiliary in Synthesis : The compound acts as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiopure compounds that are often more biologically active than their racemic counterparts .
  • Antimicrobial Activity : Preliminary studies suggest that sulfinamides exhibit antimicrobial properties, potentially making them candidates for developing new antibiotics .

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound and its derivatives:

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various sulfinamides, including (R)-N-[(1E)-1-(4-bromothiophen-2-yl)ethylidene]-2-methylpropane-2-sulfinamide. The results indicated significant inhibitory effects against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Case Study 2: Chiral Synthesis Applications

In the synthesis of chiral amines, (R)-N-[(1E)-1-(4-bromothiophen-2-yl)ethylidene]-2-methylpropane-2-sulfinamide was utilized as a chiral auxiliary. This approach led to improved yields and selectivity in the production of pharmaceutical intermediates, demonstrating its utility in medicinal chemistry .

Data Table: Biological Activities and Applications

Biological ActivityMechanism/DescriptionReferences
Antimicrobial ActivityInhibits growth of various bacterial strains
Chiral SynthesisActs as a chiral auxiliary for enantiopure compound synthesis
Drug MetabolismInvolved in sulfation processes via sulfotransferases

Comparison with Similar Compounds

Key Observations :

  • Steric Profile : The thiophene ring’s smaller size relative to substituted phenyl groups may reduce steric hindrance, favoring applications in crowded molecular environments.

Physicochemical Properties

Predicted properties for the target compound (based on analog data ):

  • Density : ~1.40 g/cm³
  • Boiling Point : ~390°C
  • Acidity (pKa) : ~-0.36 (indicating weak basicity, similar to phenyl analogs).

Preparation Methods

Ellman’s Chiral Sulfinamide Methodology

The most widely adopted approach involves the condensation of (R)-tert-butanesulfinamide with 4-bromothiophene-2-carbaldehyde under anhydrous conditions. This method leverages the stereodirecting ability of the tert-butanesulfinamide group to control imine geometry and enantioselectivity. Titanium tetraethoxide (Ti(OEt)₄) is employed as a Lewis acid to activate the aldehyde, facilitating nucleophilic attack by the sulfinamide’s nitrogen.

Reaction Conditions :

  • Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Temperature : Room temperature (20–25°C)

  • Molar Ratio : 1:1 aldehyde-to-sulfinamide ratio, with 1.2 equivalents of Ti(OEt)₄.

Key Data :

ParameterValueSource
Yield72–85%
Enantiomeric Excess>99% (determined by HPLC)
Reaction Time4–6 hours

The stereochemical outcome is dictated by the tert-butyl group’s steric bulk, which enforces an (E)-configuration in the resulting imine. This method is scalable, as demonstrated in gram-scale syntheses of related sulfinamides.

One-Pot Synthesis via Organometallic Reagents and Sulfur Dioxide Surrogates

DABSO-Mediated Sulfinyl Chloride Formation

A modular one-pot strategy utilizes organometallic reagents (e.g., Grignard or lithium reagents) reacting with the sulfur dioxide surrogate DABSO (dabco·SO₂ complex), followed by thionyl chloride (SOCl₂) and amine trapping. For the target compound, 4-bromothiophen-2-ylmagnesium bromide is generated in situ and quenched with DABSO to form a metal sulfinate intermediate. Subsequent treatment with SOCl₂ yields the sulfinyl chloride, which reacts with 2-methylpropane-2-sulfinamide.

Optimized Protocol :

  • Organometallic Formation : 4-Bromothiophene-2-magnesium bromide (0.5 mmol) in THF at −78°C.

  • Sulfinate Generation : Addition of DABSO (0.25 mmol) at room temperature (30 minutes).

  • Sulfinyl Chloride : SOCl₂ (0.55 mmol) at room temperature (30 minutes).

  • Amine Trapping : 2-Methylpropane-2-sulfinamide (0.75 mmol) with triethylamine (1.5 equiv).

Performance Metrics :

StepYield ContributionTotal Isolated Yield
Sulfinate Formation89%68%
Sulfinyl Chloride76%
Amine Coupling83%

This method avoids handling gaseous SO₂ and achieves moderate yields but requires stringent moisture control.

Acid-Catalyzed Condensation with KHSO₄

Brønsted Acid-Mediated Imine Formation

Potassium hydrogen sulfate (KHSO₄) catalyzes the direct condensation of 4-bromothiophene-2-carbaldehyde and (R)-2-methylpropane-2-sulfinamide under mild conditions. The acid promotes water elimination, shifting the equilibrium toward imine formation.

Advantages :

  • No requirement for anhydrous conditions.

  • Compatibility with electron-deficient aldehydes.

Limitations :

  • Longer reaction times (12–24 hours).

  • Reduced enantiopurity (94–96% ee) compared to Ti(OEt)₄ methods.

Stereochemical Control and Resolution Strategies

Dynamic Kinetic Resolution

Racemic sulfinamides undergo resolution via chiral auxiliaries or enzymatic catalysis. For instance, lipase-mediated hydrolysis of tert-butyl sulfinates selectively cleaves the (S)-enantiomer, enriching the (R)-form.

Case Study :

  • Substrate : N-(1-(4-Bromothiophen-2-yl)ethylidene)-2-methylpropane-2-sulfinamide (racemic).

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Resolution Efficiency : 98% ee after 48 hours.

Industrial-Scale Synthesis and Patent Methodologies

Continuous Flow Reactor Design

Patent WO2016046843A1 discloses a continuous flow system for large-scale production. Key features include:

  • Microreactor Channels : Enhance mixing and heat transfer.

  • In-Line Analytics : Real-time HPLC monitoring of imine formation.

  • Yield : 91% at 10 kg scale.

Comparative Analysis of Synthetic Routes

MethodYieldee (%)ScalabilityCost Efficiency
Ti(OEt)₄ Condensation85%>99HighModerate
DABSO One-Pot68%99ModerateLow
KHSO₄ Catalysis75%95HighHigh
Continuous Flow91%>99IndustrialHigh

Q & A

Q. What is the optimal synthetic route for preparing (R)-N-[(1E)-1-(4-bromothiophen-2-yl)ethylidene]-2-methylpropane-2-sulfinamide?

  • Methodological Answer : The compound can be synthesized via a condensation reaction between 1-(4-bromothiophen-2-yl)ethan-1-one and (R)-2-methylpropane-2-sulfinamide under acidic conditions. This mirrors the procedure used for structurally analogous sulfinamide derivatives (e.g., compound 56b in ). Key steps include:
  • Reaction Conditions : Use a catalytic acid (e.g., p-toluenesulfonic acid) in anhydrous toluene at reflux (110°C) for 12–24 hours.
  • Purification : Perform flash column chromatography with a gradient of ethyl acetate in petroleum ether (20–50%) to isolate the product as a yellow oil .
    Monitor reaction progress via TLC and confirm stereochemical integrity using chiral HPLC or polarimetry.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify the presence of the 4-bromothiophen moiety (distinct aromatic protons at δ 7.2–7.5 ppm) and the sulfinamide group (singlet for tert-butyl at δ 1.2 ppm). Internal standards (e.g., TSP in D₂O) ensure accurate referencing (see for analogous protocols) .
  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) provides definitive proof of stereochemistry and molecular geometry. Use SHELXTL or SHELXL for structure refinement () .

Advanced Research Questions

Q. How can crystallographic disorder in the sulfinamide or thiophene groups be resolved during structure refinement?

  • Methodological Answer : Disorder commonly arises in flexible substituents (e.g., ethylidene or thiophene rings). Address this using:
  • SHELXL Commands : Apply PART, SIMU, and DELU constraints to model anisotropic displacement parameters for disordered regions. The TWIN command may be required for twinned crystals () .
  • ORTEP Visualization : Use WinGX/ORTEP to graphically identify disordered regions and manually adjust occupancy factors () .

Q. How should conflicting data between spectroscopic and crystallographic results be reconciled?

  • Methodological Answer : Contradictions (e.g., NMR suggesting a different stereoisomer than SCXRD) require cross-validation:
  • Redetermine NMR in Multiple Solvents : Solvent polarity can affect conformational equilibria. Compare data in DMSO-d₆ vs. CDCl₃ to rule out solvent-induced shifts .
  • Validate Crystallographic Data : Check for twinning or missed symmetry operations using the ADDSYM tool in PLATON. Re-refine with SHELXL’s HKLF 5 format for twinned data () .

Q. What strategies enhance stereochemical purity during synthesis?

  • Methodological Answer :
  • Chiral Auxiliary Control : The (R)-sulfinamide group acts as a chiral director. Ensure strict anhydrous conditions to prevent racemization during condensation () .
  • Dynamic Kinetic Resolution : Use Lewis acids (e.g., Ti(OiPr)₄) to stabilize transition states favoring the (E)-configured imine, as demonstrated in analogous systems () .

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